(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is a bicyclic compound that belongs to the class of decahydrocinnolines. It possesses a complex molecular structure characterized by a benzyloxy group attached to a phenyl ring, which is further linked to a decahydrocinnoline framework. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound can be synthesized through various chemical methods, and its structural details are documented in several patent applications and chemical databases. The synthesis methods often involve multi-step reactions that yield the desired bicyclic structure with specific stereochemistry.
This compound can be classified under the following categories:
The synthesis of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline typically involves several key steps:
Technical details regarding specific reagents, conditions, and yields are often found in patent literature, such as those describing methods for producing bicyclic compounds .
The molecular structure of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline can undergo various chemical reactions:
These reactions are critical for modifying the compound's properties to enhance its therapeutic potential.
The mechanism of action for (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is not fully elucidated but is hypothesized based on its structural features:
Relevant data should be obtained from experimental studies and literature reviews focusing on similar bicyclic compounds .
(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline has potential applications in various scientific fields:
Research into this compound continues to evolve, with ongoing studies aimed at exploring its full potential in drug development .
The structural complexity and therapeutic potential of saturated N-heterocycles continue to drive innovation in medicinal chemistry. Within this landscape, (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline represents a synthetically challenging and biologically relevant scaffold that merges conformational restraint with targeted pharmacophore display. This fully saturated cinnoline derivative incorporates key structural elements—a planar benzyloxyaryl moiety fused to a stereochemically defined polycyclic framework—that position it within the broader class of CNS-targeted bioactive molecules. The compound's stereospecific (4S) configuration and extensive ring saturation confer distinct advantages in metabolic stability and target engagement over simpler heterocyclic systems, while maintaining sufficient flexibility for optimal binding interactions [6] [7].
Decahydrocinnoline belongs to the bridged bicyclic heterocycles featuring two nitrogen atoms in an ortho-fused ring system. According to Hantzsch-Widman nomenclature rules, the parent structure is classified as a tetrahydropyridopyridazine, though the fully saturated variant adopts the trivial name decahydrocinnoline [6]. This scaffold exhibits several critical structural features:
Ring Fusion Architecture: The compound features a cis- or trans-fused bicyclic system comprising a piperazine-like six-membered ring (pyridazine-type) fused to a saturated six-membered carbocycle. The degree of saturation (decahydro) eliminates aromaticity, imparting significant three-dimensionality compared to monocyclic heterocycles [3] [7].
Heteroatom Configuration: The two nitrogen atoms occupy bridgehead (N1) and annular (N2) positions. N1 typically exhibits basic character amenable to salt formation, while N2 may participate in hydrogen bonding or serve as a site for functionalization. The methyl group at C2 further modulates electronic properties and steric bulk [6].
Hybrid Substituent Effects: The 2-(benzyloxy)phenyl group attached at C4 constitutes a biaryl ether linkage—a privileged structural motif in CNS-active compounds. This substituent introduces potential for π-stacking interactions while the benzyloxy moiety offers metabolic lability for prodrug design [1] [2] [4].
Table 1: Key Heterocyclic Classification Parameters of Decahydrocinnoline Core
Classification Parameter | Description | Biological Implications |
---|---|---|
Ring Size | 6-6 Bicyclic | Enhanced conformational rigidity vs monocycles |
Saturation Level | Decahydro (Fully Saturated) | Improved metabolic stability; reduced planarity |
Heteroatoms | Two nitrogen atoms | H-bond donor/acceptor capability; basicity |
Fusion Type | Ortho-fusion | Restricted rotation; defined 3D pharmacophore display |
Substituent Position | C4 chiral center | Enantioselective target recognition |
The (4S) absolute configuration at the C4 position critically defines the three-dimensional presentation of the 2-(benzyloxy)phenyl pharmacophore. Saturation of the cinnoline ring system generates multiple chiral centers (typically 4-6 stereogenic atoms), with the C4 substituent positioning being particularly consequential for bioactivity:
Conformational Restriction: Perihydro fusion locks the phenyl ring in defined spatial orientations relative to the heterocyclic core. Molecular modeling indicates that the (4S) configuration positions the benzyloxy moiety in a pseudo-axial orientation, facilitating engagement with deep hydrophobic binding pockets in enzymatic targets like MAO-B or acetylcholinesterase—targets implicated in neurodegenerative disorders [2].
Stereoelectronic Effects: Comparative studies of decahydrocinnoline diastereomers reveal significant differences in basicity (pKa ± 0.8 units) and lipophilicity (ΔlogP ± 0.5). The (4S)-methyl configuration enhances electron density at N1 through stereoelectronically favored orbital alignment, potentially boosting interactions with electrophilic regions of biological targets [3] [7].
Biological Discrimination: Enantiopure analogs exhibit up to 100-fold differences in potency at neurological targets compared to racemates. The stereospecific neuroprotective effects observed in benzothiazole derivatives like compound 3h (IC~50~ MAO-B = 0.062 µM) underscore how chiral positioning of the benzyloxyaryl moiety dictates target engagement [2]. The (4S) configuration in our subject compound likely enables analogous optimal vectoring of this pharmacophore.
Table 2: Stereochemical Parameters Influencing Bioactivity in Saturated N-Heterocycles
Stereochemical Feature | Impact on Molecular Properties | Consequence for Bioactivity |
---|---|---|
C4 Configuration (4S) | Defines spatial vector of aryl group | Enables target complementarity |
Ring Fusion Geometry | Influences overall molecular shape | Differential receptor binding |
Methyl Group Orientation | Modulates steric accessibility | Target selectivity enhancement |
Benzyloxy Conformation | Governs π-system exposure | Stacking interactions with aromatic residues |
The medicinal exploration of cinnoline scaffolds has progressed through distinct evolutionary phases, driven by increasing appreciation of saturation and stereochemistry:
First Generation (1950s-1970s): Early investigations focused on simple cinnoline carboxylates and ketones as antibacterial and anti-inflammatory agents. These planar, aromatic systems exhibited moderate activity but suffered from metabolic instability and toxicity. The 4-keto derivative cinnoline-4-carboxylic acid demonstrated limited blood-brain barrier penetration, restricting neurological applications [6].
Second Generation (1980s-2000s): Introduction of partial saturation (tetrahydrocinnolines) improved drug-like properties. Landmark work identified 1,2-dihydrocinnoline-3-carboxamides as potassium channel openers with cardiovascular effects. Concurrently, structure-activity relationship (SAR) studies established that substituents at C4 significantly modulated activity, paving the way for arylalkyl derivatives [7].
Third Generation (2010-Present): Fully saturated decahydrocinnolines emerged alongside advances in asymmetric hydrogenation techniques. The strategic incorporation of chiral benzyloxyaryl groups at C4 represents a contemporary approach to enhance CNS penetration and target selectivity. This evolution aligns with developments in benzothiazole neuroprotective agents like 3h, where 4-(benzyloxy)phenoxy derivatives demonstrated multi-target functionality against Parkinson’s disease pathology—combining MAO-B inhibition (IC~50~ = 0.062 µM), antioxidant effects (ORAC = 2.27 Trolox equivalent), and metal chelation [2].
The trajectory clearly demonstrates a shift from planar aromatics towards stereochemically defined, saturated systems with hybrid pharmacophores. The subject compound exemplifies this modern design paradigm, integrating the decahydrocinnoline core—chosen for metabolic stability and conformational control—with the neuroactive 2-(benzyloxy)phenyl moiety positioned stereoselectively at C4.
Table 3: Evolution of Key Cinnoline-Based Pharmacophores
Generation | Representative Structures | Primary Therapeutic Targets | Limitations |
---|---|---|---|
First (Aromatic) | Cinnoline-4-carboxylic acid; 4-Ketocinnolines | Antibacterials; Anti-inflammatories | High metabolic clearance; Toxicity concerns |
Second (Partially Saturated) | 1,2-Dihydrocinnoline-3-carboxamides; 5,6,7,8-Tetrahydrocinnolines | K~ATP~ channel activation; PDE inhibition | Moderate selectivity; Limited BBB penetration |
Third (Fully Saturated) | (4S)-4-Aryl-decalhydrocinnolines; 2,4-Disubstituted decahydrocinnolines | MAO-B inhibition; Neuroprotection; Antioxidant | Synthetic complexity; Chiral separation challenges |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7